molecular formula C10H17N3 B13297517 4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13297517
M. Wt: 179.26 g/mol
InChI Key: LSUXKBJEUOFPTI-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocycles such as:

Uniqueness

4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-butan-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H17N3/c1-3-7(2)9-10-8(4-5-11-9)12-6-13-10/h6-7,9,11H,3-5H2,1-2H3,(H,12,13)

InChI Key

LSUXKBJEUOFPTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C2=C(CCN1)NC=N2

Origin of Product

United States

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